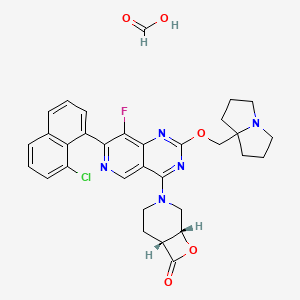

G12Si-5 (formic)

Description

Contextual Background of G12Si-5 in Contemporary Chemical Research

G12Si-5 is a covalent inhibitor developed to target a specific mutation in the KRAS protein, an oncogene frequently implicated in human cancers. medchemexpress.comaacrjournals.org For decades, KRAS was considered "undruggable" due to the lack of conventional binding pockets on its surface. oncocc.comresearchgate.netmdanderson.org The paradigm began to shift with the successful development of covalent inhibitors for the KRAS G12C mutation, which features a reactive cysteine residue. aacrjournals.orgresearchgate.net This breakthrough paved the way for targeting other, more challenging KRAS mutations.

The G12S mutation, where glycine (B1666218) is replaced by serine at codon 12, is another oncogenic driver found in a subset of cancers, including 2.8% of colorectal adenocarcinomas and 2.5% of non-small cell lung cancers. medchemexpress.com Targeting this mutation presents a distinct chemical challenge because the serine residue is less nucleophilic than the cysteine in the G12C mutant. nih.govresearchgate.net G12Si-5 represents a tailored solution to this problem, employing a unique chemical scaffold to achieve specific covalent modification of the mutant serine. aacrjournals.orgresearchgate.net It is part of a class of β-lactone-containing small molecules designed to acylate the serine residue, thereby suppressing the oncogenic signaling pathway. aacrjournals.orgnih.govnih.gov

Significance and Research Trajectory of G12Si-5 within Chemical Biology and Organic Synthesis

The development of G12Si-5 is a noteworthy achievement in both chemical biology and organic synthesis, showcasing the power of rational drug design. wikipedia.orgcas.org In chemical biology, G12Si-5 serves as a precision tool to study the function and inhibition of the K-Ras(G12S) mutant protein. medchemexpress.comprobechem.com Its significance lies in its mechanism of action: it forms a stable, covalent bond with the target serine residue, leading to potent and sustained inhibition of the protein's activity. cas.orgprobechem.commusechem.com This covalent targeting strategy is a growing area of interest as it can provide increased potency and selectivity against challenging protein targets. musechem.comnih.gov

The research trajectory for G12Si-5 involved an iterative optimization process. Initial compounds, such as G12Si-1, established the proof-of-concept that a β-lactone electrophile could covalently bind to the mutant serine. nih.govnih.govthieme-connect.com Subsequent work in organic synthesis focused on modifying the molecule's scaffold to improve its binding affinity and reaction rate. nih.gov G12Si-5 emerged from this research as a more potent compound, capable of achieving complete modification of the K-Ras(G12S) protein at low micromolar concentrations in a short time frame. nih.gov This demonstrates a successful interplay between synthetic chemistry in creating novel reactive molecules and chemical biology in evaluating their interactions with complex biological targets.

Overview of Key Academic Disciplines Intersecting with G12Si-5 Research

The study of G12Si-5 is inherently interdisciplinary, residing at the crossroads of several key scientific fields:

Medicinal Chemistry: This discipline is central to the design and conception of G12Si-5. Medicinal chemists apply principles of structure-activity relationships to design molecules that can selectively bind to the target protein and possess the appropriate reactivity to form a covalent bond. cas.orgnih.gov

Organic Synthesis: The practical creation of G12Si-5 and its analogues is the domain of organic synthesis. This field provides the methods to construct complex molecules, such as the strained β-lactone warhead and the specific guidance scaffold of G12Si-5. thieme-connect.com

Chemical Biology: Researchers in this field utilize G12Si-5 as a chemical probe to investigate the biological roles of the K-Ras(G12S) protein. nih.gov They study the mechanism of covalent inhibition, its effects on cellular signaling pathways (like the phospho-ERK pathway), and its selectivity across different cell lines. medchemexpress.comnih.gov

Biochemistry and Structural Biology: These areas provide fundamental insights into the KRAS protein itself. Biochemists study the protein's enzymatic activity (GTPase function) and how it is affected by the G12S mutation and inhibitor binding. nih.gov Structural biologists use techniques like X-ray crystallography to determine the three-dimensional structure of the G12Si-5-protein complex, revealing the precise nature of the covalent interaction. thieme-connect.com

Oncology and Cancer Biology: The ultimate application of G12Si-5 research lies in oncology. Cancer biologists evaluate the compound's ability to inhibit the growth of cancer cells harboring the KRAS G12S mutation and to suppress oncogenic signaling, providing the rationale for its potential therapeutic development. aacrjournals.orgprobechem.com

The synergy between these disciplines has been crucial for advancing the understanding and potential application of G12Si-5 as a targeted chemical agent.

Research Findings on G12Si-5

Table 1: Properties and Activity of G12Si-5

| Property | Description | Source |

| Target | K-Ras(G12S) mutant protein | medchemexpress.comprobechem.com |

| Mechanism of Action | Covalent, reversible inhibitor; acylates the mutant serine residue via a β-lactone electrophile. | medchemexpress.comnih.govnih.gov |

| Effect | Suppresses oncogenic signaling by inhibiting the K-Ras(G12S) protein. | medchemexpress.comaacrjournals.org |

| Potency (IC50) | 2.4 µM (K-Ras(G12S)-transduced cells); 3 µM (A549 cells); 7.5 µM (KMS20 cells) | probechem.com |

| Binding Kinetics (Ki) | 26 µM | [NA] |

Table 2: Cellular Models Used in G12Si-5 Research

| Cell Line | KRAS Status | Use in G12Si-5 Research | Source |

| A549 | Homozygous KRAS p.G12S | To demonstrate dose-dependent inhibition of Ras signaling and phospho-ERK. | medchemexpress.comnih.gov |

| KMS20 | Homozygous KRAS p.G12S | To show inhibition of growth in a patient-derived myeloma cell line. | probechem.com |

| Ba/F3:K-Ras(G12S) | Transduced with K-Ras(G12S) | To show preferential inhibition of growth and reduction of phospho-ERK levels. | nih.govprobechem.com |

| A375 | Wild-type KRAS | Control to show selectivity; G12Si-5 did not perturb signaling. | medchemexpress.comnih.gov |

| SW1990 | Homozygous KRAS p.G12D | Control to show selectivity; G12Si-5 did not perturb signaling. | medchemexpress.comnih.gov |

| H358 | Heterozygous KRAS p.G12C | Control to show selectivity; only weak inhibition observed. | medchemexpress.comnih.gov |

Structure

3D Structure of Parent

Properties

Molecular Formula |

C32H31ClFN5O5 |

|---|---|

Molecular Weight |

620.1 g/mol |

IUPAC Name |

(1R,6R)-3-[7-(8-chloronaphthalen-1-yl)-8-fluoro-2-(1,2,3,5,6,7-hexahydropyrrolizin-8-ylmethoxy)pyrido[4,3-d]pyrimidin-4-yl]-8-oxa-3-azabicyclo[4.2.0]octan-7-one;formic acid |

InChI |

InChI=1S/C31H29ClFN5O3.CH2O2/c32-22-8-2-6-18-5-1-7-20(24(18)22)26-25(33)27-21(15-34-26)28(37-14-9-19-23(16-37)41-29(19)39)36-30(35-27)40-17-31-10-3-12-38(31)13-4-11-31;2-1-3/h1-2,5-8,15,19,23H,3-4,9-14,16-17H2;1H,(H,2,3)/t19-,23+;/m1./s1 |

InChI Key |

ZRRBVTCSDWWXTD-GZAZMHIXSA-N |

Isomeric SMILES |

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CC[C@@H]6[C@H](C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |

Canonical SMILES |

C1CC2(CCCN2C1)COC3=NC4=C(C(=NC=C4C(=N3)N5CCC6C(C5)OC6=O)C7=CC=CC8=C7C(=CC=C8)Cl)F.C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Advancements for G12si 5

Historical Development of Synthetic Routes to G12Si-5 and its Analogues

The development of synthetic routes for complex heterocyclic molecules like G12Si-5 is built upon a rich history of reaction discovery and optimization. The core of G12Si-5 is a quinazoline (B50416) ring system, a privileged scaffold in medicinal chemistry. Early syntheses of quinazolines often relied on classical condensation reactions, which, while effective, sometimes required harsh conditions and offered limited functional group tolerance.

Modern advancements have introduced a variety of more sophisticated and milder methods. Transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig and Suzuki couplings, have become instrumental in the construction of highly functionalized quinazoline derivatives. nih.govorganic-chemistry.org These methods allow for the precise and efficient formation of carbon-nitrogen and carbon-carbon bonds, which are crucial for assembling the intricate structure of G12Si-5 and its analogs. For instance, the synthesis of related KRAS inhibitors like sotorasib (B605408) and adagrasib heavily relies on palladium-catalyzed coupling reactions to append various substituents to the core heterocycle. chemistryviews.orgyoutube.com

The other key structural feature of G12Si-5 is the reactive β-lactone ring, which is responsible for the covalent modification of the target protein. The synthesis of β-lactones has been a subject of extensive research, with methods ranging from the cyclization of β-hydroxy carboxylic acids to the cycloaddition of ketenes with aldehydes or ketones. google.comresearchgate.netrsc.org The development of catalytic and stereoselective methods for β-lactone formation has been a significant breakthrough, enabling the synthesis of these strained rings with high levels of control. nih.gov

Advanced Retrosynthetic Analysis and Design Principles for G12Si-5

A plausible retrosynthetic analysis of G12Si-5 (formic) would disconnect the molecule at key strategic bonds, breaking it down into more readily available or synthetically accessible precursors. The primary disconnections would likely target the amide bond linking the quinazoline core to the β-lactone-containing fragment and the bonds connecting the various substituents to the quinazoline ring.

Retrosynthetic Strategy for G12Si-5 (formic):

| Disconnection | Precursors | Synthetic Transformation |

| Amide bond | Functionalized quinazoline amine and an activated β-lactone carboxylic acid derivative. | Amide coupling |

| Quinazoline C-N bonds | Substituted 2-aminobenzonitrile (B23959) and a suitable coupling partner. | Cyclization/Condensation |

| Quinazoline C-C bonds | Halogenated quinazoline intermediate and appropriate organometallic reagents. | Cross-coupling reactions (e.g., Suzuki, Sonogashira) |

| β-lactone ring | A suitable β-hydroxy acid or through a ketene-aldehyde cycloaddition. | Lactonization |

Stereoselective and Enantioselective Approaches in G12Si-5 Synthesis

The three-dimensional arrangement of atoms in a molecule is critical for its biological activity. G12Si-5 possesses at least one stereocenter within its β-lactone ring, and potentially others depending on the substitution pattern of the quinazoline core. Therefore, controlling the stereochemistry during its synthesis is of paramount importance.

The stereoselective synthesis of the β-lactone ring is a well-established field, with several powerful methods available. rsc.org One common approach involves the use of chiral catalysts to control the stereochemical outcome of the ring-forming reaction. For example, chiral Lewis acids can be employed to catalyze the asymmetric cycloaddition of ketenes to aldehydes, affording enantioenriched β-lactones. nih.gov Alternatively, a substrate-controlled approach can be utilized, where a chiral auxiliary is temporarily incorporated into one of the reactants to direct the stereochemistry of the cyclization, and is subsequently removed.

The stereochemistry of the substituents on the quinazoline core can be established through the use of chiral building blocks or by employing asymmetric catalytic methods during the construction of the heterocyclic ring. The synthesis of structurally related compounds like sotorasib has demonstrated the importance of controlling atropisomerism, a type of axial chirality arising from restricted bond rotation, which can significantly impact biological activity. acs.org

Green Chemistry Principles Applied to G12Si-5 Synthesis

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize the environmental impact of drug manufacturing. The synthesis of a complex molecule like G12Si-5 provides numerous opportunities to implement these principles.

Atom Economy and Step Efficiency in G12Si-5 Production

Atom economy, a concept that measures the efficiency of a chemical reaction in converting reactants to the desired product, is a key metric in green chemistry. Synthetic routes with high atom economy are designed to minimize the formation of byproducts. Cascade or tandem reactions, where multiple bond-forming events occur in a single pot, are particularly effective in improving atom and step economy. The development of one-pot syntheses for quinazoline derivatives is an active area of research. rsc.orgtandfonline.com

Comparison of Synthetic Efficiency for Analogous Compounds:

| Compound | Initial Overall Yield | Optimized Overall Yield | Key Improvements |

| Sotorasib | 38% | 65% | Optimized reaction conditions, improved work-up procedures. chemistryviews.org |

| Adagrasib | Not reported | 32% (commercial route) | Doubly regioselective SNAr, ppm level palladium catalysis. |

Development and Utilization of Sustainable Solvents and Reaction Media

Traditional organic synthesis often relies on volatile and hazardous organic solvents. A major focus of green chemistry is the replacement of these solvents with more sustainable alternatives. Water, supercritical fluids, and bio-derived solvents are increasingly being explored as reaction media. For instance, the use of 2-methyltetrahydrofuran (B130290) (2-MeTHF), a more environmentally benign solvent, has been successfully implemented in the synthesis of sotorasib, replacing the less desirable dioxane. chemistryviews.org The development of solvent-free or deep eutectic solvent (DES) based syntheses of quinazolines also represents a significant step towards greener processes. tandfonline.com

Catalytic Strategies and Innovations in G12Si-5 Construction

Catalysis is a cornerstone of green chemistry, as it allows for reactions to proceed with high efficiency and selectivity under milder conditions, often with reduced waste generation. The synthesis of G12Si-5 and its analogs heavily relies on catalytic methods.

The use of highly active palladium catalysts in cross-coupling reactions allows for a reduction in catalyst loading, which is both economically and environmentally beneficial. chemistryviews.org Furthermore, the development of metal-free catalytic systems for the synthesis of quinazolines and other heterocycles is a growing area of interest, offering the potential to eliminate the use of precious and potentially toxic metals altogether. organic-chemistry.orgnih.gov

In the context of the β-lactone synthesis, catalytic ring-expansion carbonylation of epoxides presents an atom-economic route. nih.gov Innovations in catalyst design, including the development of recyclable and reusable catalysts, are key to enhancing the sustainability of these processes.

Novel Functionalization and Derivatization Strategies for G12Si-5 Scaffolds

The core structure of G12Si-5 features a β-lactone moiety, which acts as a potent electrophile, enabling the covalent modification of the mutant serine residue in K-Ras(G12S). acs.org The strategic advancement in the development of G12Si-5 and its analogs lies in the modular nature of its synthesis, which allows for extensive functionalization and derivatization to optimize potency, selectivity, and pharmacokinetic properties.

The synthesis of the G12Si scaffold is exemplified by the preparation of its precursor, G12Si-1. thieme-connect.com A key step involves a nucleophile-catalyzed aldol-lactonization (NCAL) to form the critical β-lactone ring from an aldehyde acid precursor. thieme-connect.com This is followed by a nucleophilic aromatic substitution (SNAr) reaction to couple the β-lactone with a triflated tetrahydropyridopyrimidine core. thieme-connect.com This synthetic route is amenable to the introduction of various functional groups on both the β-lactone and the heterocyclic scaffold.

Table 1: Key Synthetic Reactions for G12Si Scaffold Assembly

| Reaction Type | Description | Key Reagents | Reference |

| Nucleophile-Catalyzed Aldol-Lactonization (NCAL) | Formation of the β-lactone ring from an aldehyde acid precursor. | Mukaiyama-type pyridinium (B92312) reagent | thieme-connect.com |

| Nucleophilic Aromatic Substitution (SNAr) | Coupling of the β-lactone moiety to the heterocyclic core. | Triflated tetrahydropyridopyrimidine, Et3N | thieme-connect.com |

| Buchwald-Hartwig Cross-Coupling | Introduction of substituents on the heterocyclic scaffold. | Pd₂(dba)₃, Cs₂CO₃, RuPhos | thieme-connect.com |

The functionalization of the G12Si-5 scaffold can be strategically approached by modifying several key positions to enhance its interaction with the target protein and improve its drug-like properties.

One primary area for derivatization is the heterocyclic core, which can be modified through various cross-coupling reactions. For instance, the Buchwald-Hartwig cross-coupling allows for the introduction of a wide range of aryl and heteroaryl groups. thieme-connect.com This enables the exploration of different binding interactions within the Switch-II pocket (S-IIP) of the K-Ras protein, a region critical for its function. acs.org The adaptability of scaffolds, such as that of adagrasib, to target different KRAS variants underscores the potential of modifying the core structure to achieve selectivity and potency against various mutants. researchgate.net

Another key aspect of derivatization involves the substituents on the β-lactone ring itself. The stereochemistry and electronic properties of these substituents can significantly influence the reactivity of the β-lactone warhead. Structure-based design and quantum mechanical considerations are employed to generate substituted β-lactones with a fine-tuned balance of specific reactivity, as well as chemical and metabolic stability. novartis.com This is crucial to ensure that the covalent modification occurs selectively with the target serine residue while minimizing off-target reactions.

Table 2: Investigated Modifications on the G12Si Scaffold

| Modification Site | Strategy | Rationale | Potential Outcome |

| Heterocyclic Core | Buchwald-Hartwig cross-coupling with diverse (hetero)aryl groups. | Explore additional binding pockets and enhance affinity. | Improved potency and selectivity. |

| β-Lactone Ring | Introduction of various substituents with differing electronic and steric properties. | Modulate the electrophilicity and stability of the warhead. | Optimized reactivity and reduced off-target effects. |

| Linker Region | Variation of the linker connecting the β-lactone to the scaffold. | Optimize the positioning of the warhead for covalent reaction. | Enhanced reaction kinetics and target engagement. |

The development of covalent inhibitors targeting residues beyond the highly nucleophilic cysteine, such as serine, presents unique challenges. researchgate.net The success of the β-lactone electrophile in G12Si-5 provides a valuable chemical tool for targeting other proteins with accessible, unactivated serine residues. researchgate.net Future derivatization strategies may explore the incorporation of alternative serine-reactive warheads to further expand the chemical space of covalent inhibitors. lifechemicals.com These efforts are guided by a deeper understanding of the structure-activity relationships and the covalent binding mechanism, often elucidated through techniques like X-ray crystallography. thieme-connect.com

Molecular Structure and Theoretical Investigations of G12si 5

Advanced Theoretical and Computational Analysis of G12Si-5 Electronic and Molecular Structure

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like G12Si-5. These methods offer insights into electronic structure, conformational dynamics, and reactivity, which are crucial for rationalizing its mechanism of action.

Quantum Chemical Calculations (e.g., DFT Studies) for G12Si-5

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of complex organic molecules. arabjchem.orgnrel.gov For a molecule such as G12Si-5, DFT studies can be employed to determine its optimized three-dimensional geometry, electron density distribution, and the energies of its molecular orbitals. nrel.gov Methods like the B3LYP or M06-2X functionals with basis sets such as 6-31G* are commonly used for such calculations, balancing computational cost with accuracy. arabjchem.orgnrel.gov

These calculations would allow for the quantification of properties like the molecular dipole moment and the assignment of partial atomic charges, revealing the polar nature of specific bonds. Furthermore, DFT can be used to calculate thermodynamic parameters, offering insights into the molecule's stability. researchgate.netrsc.org While specific DFT studies exclusively on G12Si-5 are not detailed in the surveyed literature, the application of these standard computational methods would provide a foundational understanding of its electronic characteristics that govern its interactions.

Conformational Analysis and Molecular Dynamics Simulations of G12Si-5

The biological activity of a molecule is often dictated by its three-dimensional shape and flexibility. Conformational analysis of G12Si-5, supported by X-ray crystallography, reveals important structural features. For instance, the piperidine (B6355638) ring within the G12Si-5 structure adopts a specific chair conformation when bound to its target protein. nih.gov This is a key finding, as related molecules show different conformational preferences, which can impact binding affinity. nih.gov

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecule, providing insights into its conformational landscape and stability in different environments, such as in solution or when bound to a protein. plos.orgnih.gov For G12Si-5, MD simulations could map the energy landscape of its various rotatable bonds, identify low-energy conformers, and assess the stability of the observed solid-state conformation. Such simulations would illuminate the dynamic process of G12Si-5 binding to its target, complementing the static picture provided by crystallography. plos.org

Prediction of Chemical Reactivity and Selectivity via Frontier Molecular Orbital Theory

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity by examining the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. imperial.ac.ukwikipedia.org G12Si-5 functions as a covalent inhibitor, a mode of action that can be rationalized using FMO theory. researchgate.netescholarship.org

The reactivity of G12Si-5 is centered on its strained β-lactone electrophile. researchgate.net According to FMO theory, the key interaction is between the HOMO of the nucleophile—in this case, the oxygen atom of the serine 12 residue on the K-Ras(G12S) protein—and the LUMO of the electrophile, which is localized on the β-lactone ring of G12Si-5. researchgate.netlibretexts.org The low energy of the LUMO of the strained ring makes it highly susceptible to nucleophilic attack. This interaction leads to the opening of the β-lactone ring and the formation of a stable covalent ester bond between G12Si-5 and the serine residue, effectively inhibiting the protein's oncogenic signaling. researchgate.net The selectivity of G12Si-5 for the K-Ras(G12S) mutant over the wild-type protein can also be explained by the presence and accessibility of the mutant serine nucleophile within the binding pocket. researchgate.netnih.govrsc.org

Structural Elucidation through Advanced X-ray Crystallography of G12Si-5 Complexes

X-ray crystallography is an indispensable technique for determining the precise three-dimensional arrangement of atoms in a molecule and its complexes, providing definitive proof of structure and intermolecular interactions. nih.gov

Co-crystal Structures of G12Si-5 with Biological Targets for Mechanistic Insight

The mechanism of action of G12Si-5 has been elucidated through the determination of its co-crystal structure complexed with its biological target, the K-Ras(G12S)•GDP mutant protein. nih.govresearchgate.net This structural data provides a detailed snapshot of the inhibitor bound within the switch-II pocket (S-IIP) of the protein. nih.govtargetmol.com

The analysis of the co-crystal structure confirms that G12Si-5 forms a covalent bond with the hydroxyl group of the Ser12 residue, a mutation frequently found in certain cancers. researchgate.net This covalent acylation of the serine residue is the basis for its inhibitory effect. researchgate.netescholarship.org The structure shows G12Si-5 positioned in a pose similar to other inhibitors of the Ras family, providing a clear rationale for its ability to suppress the protein's activity. nih.gov This detailed structural view is critical for understanding its potency and for guiding the design of future, optimized inhibitors.

| Parameter | Value / Description | Source |

|---|---|---|

| Biological Target | K-Ras(G12S) mutant protein | researchgate.nettargetmol.comprobechem.com |

| Binding Site | Switch-II pocket (S-IIP) | nih.govtargetmol.com |

| Mechanism of Action | Covalent inhibition via acylation of Serine 12 | researchgate.netescholarship.org |

| Reversible Binding Affinity (Ki) | 26 µM | nih.govresearchgate.net |

| Inactivation Rate (kinact) | 6.4 min-1 | nih.gov |

| Conformation in Complex | Piperidine ring adopts a chair conformation | nih.gov |

Analysis of Intermolecular Interactions in Solid-State Architectures of G12Si-5

The solid-state architecture, as revealed by the co-crystal structure, is stabilized by a network of intermolecular interactions between G12Si-5 and the amino acid residues of the K-Ras(G12S) binding pocket. nih.govresearchgate.net These non-covalent forces are crucial for the initial reversible binding and proper orientation of the inhibitor before the covalent reaction occurs. libretexts.orgnih.gov

Molecular and Biochemical Mechanisms of Action of G12si 5

Elucidation of Specific Molecular Target Engagement and Binding Interactions of G12Si-5

The interaction between G12Si-5 and its target is characterized by a high degree of specificity, involving covalent bond formation at a precise location within the protein structure. probechem.comaacrjournals.org

G12Si-5 is a potent and selective inhibitor that specifically targets the Kirsten rat sarcoma virus (KRAS) protein carrying the Glycine-to-Serine mutation at codon 12 (K-Ras(G12S)). medchemexpress.comnih.gov This mutation is an oncogenic driver found in a notable percentage of colorectal adenocarcinomas and non-small cell lung cancers. escholarship.org The inhibitor was developed to covalently target this specific mutant, showing preferential inhibition of the growth of cells transduced with K-Ras(G12S). probechem.com

Validation studies have confirmed its selectivity. For instance, G12Si-5 effectively inhibits Ras signaling in cell lines with a homozygous KRAS p.G12S mutation, such as A549 cells. medchemexpress.comescholarship.org Conversely, it does not disrupt signaling in cells with wild-type KRAS (A375 cells) or those with other mutations like KRAS p.G12D (SW1990 cells). probechem.comescholarship.org This demonstrates that the primary protein target is indeed the K-Ras G12S mutant.

The mechanism of G12Si-5 relies on the chemical reactivity of its β-lactone electrophilic group. escholarship.orgaacrjournals.orgthieme-connect.com This strained ring structure is designed to react with the nucleophilic hydroxyl group of the mutant serine residue at position 12 (Ser12) of the K-Ras protein. aacrjournals.orgresearchgate.netnih.gov The interaction proceeds via a nucleophilic attack from the Ser12 residue onto the carbonyl carbon of the β-lactone, resulting in the opening of the ring and the formation of a stable ester bond. researchgate.netresearchgate.net This process, known as acylation, creates an irreversible covalent adduct between G12Si-5 and the K-Ras(G12S) protein. aacrjournals.orgresearchgate.net

The formation of this adduct has been confirmed through whole-protein mass spectrometry, which detects the mass shift corresponding to the covalent modification of the protein. researchgate.net The reaction is selective for the GDP-bound state of K-Ras(G12S), with no reaction observed with the protein when it is bound to a non-hydrolyzable GTP analog. researchgate.net This covalent modification effectively traps the K-Ras protein in an inactive state. nih.gov

| Parameter | Description | Source |

|---|---|---|

| Target Residue | Serine at position 12 (Ser12) of the K-Ras(G12S) mutant. | aacrjournals.orgresearchgate.net |

| Chemical Moiety | Electrophilic β-lactone ring. | escholarship.orgthieme-connect.com |

| Reaction Type | Nucleophilic acyl substitution (Serine acylation). | aacrjournals.orgmdpi.com |

| Resulting Bond | Covalent ester linkage. | researchgate.net |

| Target State | Preferentially binds to the inactive, GDP-bound form of K-Ras(G12S). | aacrjournals.orgresearchgate.net |

G12Si-5 binds to a specific allosteric site on the K-Ras protein known as the Switch-II pocket (S-IIP). medchemexpress.comaacrjournals.orgtargetmol.com This pocket is located beneath the effector-binding switch-II region and becomes accessible in the GDP-bound state. frontiersin.org X-ray crystallography studies of the closely related analog G12Si-1, as well as G12Si-5 itself, have provided detailed structural insights into this interaction. researchgate.netresearchgate.net The co-crystal structure confirms that the inhibitor covalently modifies Ser12 within the S-IIP. researchgate.netresearchgate.net

The binding of G12Si-5 into this pocket locks the K-Ras protein in an inactive conformation, preventing the conformational changes required for its activation (the switch from a GDP-bound to a GTP-bound state). nih.govnih.gov A significant ligand-induced effect is the thermal stabilization of the target protein. The formation of the covalent adduct with an analog of G12Si-5 increased the melting temperature (Tm) of K-Ras(G12S) by over 17°C, indicating a substantial increase in protein stability. researchgate.net This stabilization is a direct consequence of the covalent bond and the non-covalent interactions of the inhibitor within the binding pocket. researchgate.net

Modulation of Downstream Molecular Signaling Pathways by G12Si-5

By binding to and inactivating the K-Ras(G12S) mutant, G12Si-5 effectively suppresses its oncogenic signaling output. medchemexpress.comprobechem.comescholarship.org Oncogenic KRAS mutations typically lead to the protein being locked in a persistently active, GTP-bound state, which drives downstream pathways that promote cell proliferation and survival. escholarship.orgactivemotif.com

G12Si-5 treatment leads to a dose-dependent and nearly complete loss of active, GTP-bound Ras (Ras•GTP) in cells harboring the K-Ras(G12S) mutation. medchemexpress.comescholarship.org The inactivation of Ras prevents it from engaging and activating its downstream effector proteins. A primary consequence of this is the potent inhibition of the Raf/MEK/ERK signaling cascade (also known as the MAPK pathway). medchemexpress.commdpi.com This is observed experimentally as a significant, dose-dependent reduction in the levels of phosphorylated ERK (p-ERK), a key marker of pathway activity. medchemexpress.comprobechem.comescholarship.org Furthermore, the covalent modification of K-Ras(G12S) inhibits its ability to undergo nucleotide exchange (the release of GDP to bind GTP), a critical step for its activation that is often facilitated by guanine (B1146940) nucleotide exchange factors (GEFs) like SOS1. aacrjournals.orgdcchemicals.com

Kinetic and Thermodynamic Characterization of G12Si-5 Binding and Reaction with Biological Targets

The interaction of G12Si-5 with K-Ras(G12S) is a two-step process: an initial reversible binding event followed by an irreversible covalent reaction. The kinetics of this interaction have been characterized to understand the inhibitor's potency and reaction speed.

The initial non-covalent binding affinity is described by the reversible inhibitory constant (Kᵢ), which for G12Si-5 is 26 μM. researchgate.nettargetmol.comnih.gov Following this binding, the covalent bond forms at a specific rate. The first-order rate constant of inactivation (kᵢₙₐ꜀ₜ) for G12Si-5 is 6.4 min⁻¹. researchgate.net This rapid rate of reaction allows the compound to achieve 100% modification of the target protein in under 10 minutes at a concentration of 10 μM. researchgate.net

Thermodynamically, the formation of the covalent adduct leads to a significant stabilization of the K-Ras(G12S) protein. researchgate.net As measured by differential scanning fluorimetry, the melting temperature (Tₘ) of the K-Ras(G12S)•GDP complex increased from 53.7 °C to 70.9 °C upon forming an adduct with the analog G12Si-1, a change of +17.2 °C. researchgate.net This demonstrates a strong, stabilizing energetic contribution from the covalent modification.

| Parameter | Value | Compound | Significance | Source |

|---|---|---|---|---|

| Inhibitory Constant (Kᵢ) | 26 μM | G12Si-5 | Measures reversible binding affinity before covalent reaction. | researchgate.nettargetmol.comnih.gov |

| Inactivation Rate (kᵢₙₐ꜀ₜ) | 6.4 min⁻¹ | G12Si-5 | Measures the rate of irreversible covalent bond formation. | researchgate.net |

| Time to 100% Modification | <10 min (at 10 µM) | G12Si-5 | Indicates rapid and efficient covalent targeting in vitro. | researchgate.net |

| Thermal Shift (ΔTₘ) | +17.2 °C | G12Si-1 | Quantifies the thermodynamic stabilization of K-Ras(G12S) upon adduct formation. | researchgate.net |

Energetic Contributions to Target Recognition and Covalent Modification

The interaction of G12Si-5 with its target protein, the K-Ras(G12S) mutant, is a two-step process characterized by initial non-covalent binding followed by irreversible covalent bond formation. Both steps are critical for its mechanism of action and have distinct energetic properties that contribute to the inhibitor's potency and selectivity.

Target Recognition and Reversible Binding

Research has shown that G12Si-5 exhibits significantly improved reversible binding affinity compared to its predecessors. nih.gov The inhibitory constant (Kᵢ), a measure of binding affinity where a lower value indicates a stronger interaction, was determined to be 26 µM for G12Si-5. researchgate.netnih.govglixxlabs.com This represents a notable energetic optimization over the first-generation compound, G12Si-1, which had a Kᵢ of 97 µM. researchgate.net This enhanced affinity ensures that G12Si-5 is effectively localized within the S-IIP, positioning it optimally for the subsequent covalent reaction.

Interactive Table: Kinetic Parameters of G12S Inhibitors

| Compound | Reversible Binding Affinity (Kᵢ) | Covalent Inactivation Rate (k_inact) |

|---|---|---|

| G12Si-5 | 26 µM | 6.4 min⁻¹ |

| G12Si-1 | 97 µM | 0.41 min⁻¹ |

Data sourced from Zhang et al., 2022. researchgate.netnih.gov

Covalent Modification of Serine 12

Following reversible binding, G12Si-5 forms a permanent, covalent bond with the mutant K-Ras protein. This is the crucial step that leads to irreversible inhibition. The chemical mechanism involves the highly reactive β-lactone "warhead" on the G12Si-5 molecule. researchgate.netescholarship.org The hydroxyl group of the acquired serine residue at position 12 (Ser12) in the mutant protein acts as a nucleophile, attacking the strained ring of the β-lactone. researchgate.net This attack results in the acylation of Ser12, permanently linking the inhibitor to the protein. researchgate.netacs.org

The rate of this covalent modification (k_inact) is a critical energetic factor. For G12Si-5, this rate is 6.4 min⁻¹, meaning it rapidly inactivates the target protein once bound. researchgate.netnih.govglixxlabs.com This is over 15 times faster than the initial compound G12Si-1, highlighting significant improvements in the reactivity of the electrophile. researchgate.net At a concentration of 10 µM, G12Si-5 achieves complete modification of the recombinant K-Ras(G12S)•GDP protein in under 10 minutes. researchgate.netnih.gov

This covalent modification is highly selective for the K-Ras(G12S) mutant. G12Si-5 does not perturb signaling in cells with wild-type K-Ras or the K-Ras(G12D) mutation. medchemexpress.comnih.gov It shows only weak inhibition in cells with the K-Ras(G12C) mutation, an effect attributed to the possibility of the nucleophilic cysteine also opening the β-lactone ring. medchemexpress.comnih.gov

Chemical Reactivity and Transformation Studies of G12si 5

Intrinsic Reactivity Profiles and Reaction Pathways of G12Si-5

The intrinsic reactivity of G12Si-5 is dominated by the electrophilic nature of its β-lactone ring. This four-membered cyclic ester is inherently strained, making it susceptible to nucleophilic attack. This reactivity is central to its mechanism of action as a covalent inhibitor of the K-Ras G12S protein.

The primary reaction pathway involves the nucleophilic attack by the hydroxyl group of the serine-12 residue in the mutant K-Ras protein on the carbonyl carbon of the β-lactone ring. This results in the opening of the lactone ring and the formation of a stable ester linkage, effectively acylating the serine residue. This covalent modification of K-Ras G12S locks the protein in an inactive state, thereby inhibiting downstream signaling pathways that drive cell proliferation.

The reaction is highly selective for the serine residue at position 12 of the mutant K-Ras. This selectivity is attributed to the specific binding of the G12Si-5 molecule within the switch-II pocket of the protein, which optimally positions the β-lactone ring for attack by the serine nucleophile. The non-covalent interactions between the tetrahydropyridopyrimidine scaffold of G12Si-5 and the protein surface play a crucial role in achieving this precise orientation.

While the primary reaction pathway is with its protein target, the β-lactone ring of G12Si-5 can, in principle, react with other nucleophiles. The rate and extent of such reactions would be dependent on the nucleophilicity of the attacking species and the reaction conditions. For instance, strong nucleophiles like primary amines or thiols could potentially open the β-lactone ring. However, the specific steric and electronic environment of the β-lactone in G12Si-5 likely modulates its general reactivity towards such nucleophiles.

Functional Group Transformations and Derivatization Capabilities of G12Si-5

The molecular scaffold of G12Si-5 offers several sites for functional group transformations and derivatization, enabling the synthesis of analogues for structure-activity relationship (SAR) studies. These modifications can be broadly categorized into alterations of the tetrahydropyridopyrimidine core, the substituent on this core, and the β-lactone warhead itself.

Derivatization of the β-Lactone Moiety: While the β-lactone is the reactive warhead, its structure can also be modified to fine-tune reactivity and selectivity. The stereochemistry of the substituents on the β-lactone ring is critical for its proper orientation and subsequent reaction with the target serine residue. Synthetic strategies allow for the introduction of different substituents on the lactone ring, which can influence its stability and electrophilicity. However, significant changes to the β-lactone structure could risk abolishing its covalent binding capability.

The following table summarizes potential derivatization sites on the G12Si-5 scaffold and the potential impact of such modifications:

| Derivatization Site | Potential Modifications | Rationale for Modification |

| Tetrahydropyridopyrimidine Core | Substitution on aromatic rings | Optimize hydrophobic and van der Waals interactions with the binding pocket. |

| Modification of heterocyclic nitrogen atoms | Modulate electronic properties and hydrogen bonding potential. | |

| Substituents on the Core | Variation of alkyl and aryl groups | Explore structure-activity relationships to improve potency and selectivity. |

| β-Lactone Ring | Alteration of substituents | Fine-tune electrophilicity and steric fit for the target serine. |

| Modification of stereochemistry | Optimize orientation for covalent reaction. |

Stability and Degradation Pathways of G12Si-5 in Controlled Chemical Environments

Hydrolytic Stability: The β-lactone ring is susceptible to hydrolysis, which would lead to the opening of the ring to form the corresponding β-hydroxy carboxylic acid. This reaction is generally catalyzed by both acidic and basic conditions. Under neutral pH, the rate of hydrolysis is expected to be slower. The degradation product, the β-hydroxy acid, would lack the covalent binding capability of the parent molecule and would therefore be inactive as a K-Ras G12S inhibitor.

The following table outlines the expected stability of the β-lactone ring under different pH conditions:

| Condition | Expected Stability | Primary Degradation Pathway | Degradation Product |

| Acidic (pH < 7) | Moderate | Acid-catalyzed hydrolysis | β-hydroxy carboxylic acid |

| Neutral (pH = 7) | Relatively Stable | Slow hydrolysis | β-hydroxy carboxylic acid |

| Basic (pH > 7) | Low | Base-catalyzed hydrolysis | β-hydroxy carboxylate |

Advanced Analytical Methodologies for G12si 5 Research

High-Resolution Analytical Separation Techniques for G12Si-5 and Metabolites in Complex Mixtures

The analysis of G12Si-5 (formic) and its metabolites within biological matrices presents a significant challenge due to the complexity of these mixtures. High-resolution separation techniques are therefore essential to isolate and quantify the target analytes with high sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a cornerstone for the quantitative analysis of G12Si-5 (formic) and for studying its impact on the proteome. nih.gov The development of advanced chromatographic methods focuses on enhancing separation efficiency, reducing analysis time, and improving sensitivity. For instance, the use of columns packed with sub-2 µm particles or superficially porous particles allows for higher resolution and faster separations.

In the context of proteomics, LC-MS/MS is employed to identify and quantify proteins that are differentially expressed upon treatment with G12Si-5 (formic). nih.govnih.gov This "bottom-up" proteomics approach involves the enzymatic digestion of proteins into smaller peptides, which are then separated by liquid chromatography and analyzed by mass spectrometry. A typical LC method for this application would utilize a binary mobile phase system, such as water with 0.1% formic acid as solvent A and acetonitrile (B52724) with 0.1% formic acid as solvent B, to facilitate peptide ionization and improve chromatographic peak shape. nih.govebi.ac.uk The use of stationary phases with a positively charged surface can also enhance electrospray ionization, leading to improved sensitivity. ebi.ac.uk

Table 1: Illustrative LC-MS/MS Parameters for Proteomic Analysis of G12Si-5 (formic) Treated Cells

| Parameter | Value |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5-40% B in 60 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS Detector | Triple Quadrupole or Orbitrap |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

Capillary electrophoresis (CE) offers an alternative and often complementary separation technique to liquid chromatography. It provides extremely high separation efficiency and is particularly well-suited for the analysis of charged molecules. In the context of G12Si-5 (formic) research, CE can be used for the high-resolution separation of the parent compound and its charged metabolites from complex biological fluids.

When coupled with high-resolution mass spectrometry (CE-HR-MS), this technique can provide accurate mass measurements for confident identification of analytes. nih.gov The use of neutral-coating capillaries in CE can effectively separate analytes based on their electrophoretic mobility, minimizing interactions with the capillary wall and leading to sharp, symmetrical peaks. nih.gov This approach is advantageous for its low sample volume requirements and rapid analysis times. nih.gov

Application of Advanced Spectroscopic Methods for Mechanistic Insights into G12Si-5

To understand the mechanism of action of G12Si-5 (formic) at a molecular level, advanced spectroscopic techniques are indispensable. These methods provide detailed information about the compound's structure, dynamics, and interactions with its biological targets.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution, mimicking physiological conditions. nih.govmdpi.com Advanced NMR techniques, such as multidimensional NMR, are employed to elucidate the three-dimensional structure of G12Si-5 (formic) and to study its conformational changes upon binding to its target protein. nih.gov

Dynamic NMR experiments can provide insights into the flexibility of the molecule and the kinetics of its interactions. mdpi.com For larger protein-ligand complexes, techniques like saturation transfer difference (STD) NMR and Water-LOGSY can be used to identify the binding epitope of G12Si-5 (formic) on its target protein. Isotope labeling (e.g., with 13C or 15N) of either the compound or the protein can further enhance the resolution and information content of the NMR spectra. ipb.pt

Table 2: Representative Advanced NMR Experiments for G12Si-5 (formic) Structural and Interaction Studies

| NMR Experiment | Information Obtained |

| 2D 1H-1H COSY | Proton-proton correlations through bonds |

| 2D 1H-13C HSQC | Direct carbon-proton correlations |

| 2D 1H-13C HMBC | Long-range carbon-proton correlations |

| 2D NOESY/ROESY | Through-space proton-proton correlations for 3D structure and conformation |

| Saturation Transfer Difference (STD) NMR | Identification of ligand binding and mapping of the binding epitope |

Time-resolved spectroscopy is employed to detect and characterize short-lived reaction intermediates that may be formed during the biological activity of G12Si-5 (formic). Techniques such as time-resolved infrared (TRIR) and time-resolved optical (TRO) spectroscopy can monitor chemical reactions on very fast timescales. By generating a reactive species, for instance through laser flash photolysis of a precursor, these methods can track the structural evolution of G12Si-5 (formic) or its target as the reaction proceeds. researchgate.net This approach is particularly valuable for understanding enzymatic reactions or photochemical processes involving the compound.

Hyphenated Analytical Techniques for In Situ Reaction Monitoring and Process Analytical Technology

The integration of multiple analytical techniques, known as hyphenation, provides a more comprehensive understanding of chemical processes. nih.gov For the development and manufacturing of G12Si-5 (formic), hyphenated techniques are crucial for real-time reaction monitoring and for implementing Process Analytical Technology (PAT).

PAT is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes of raw and in-process materials. stepscience.comthermofisher.comfda.gov The goal is to ensure final product quality by building it into the process rather than relying on end-product testing. nih.govnih.gov

Hyphenated techniques such as LC-NMR and LC-IR allow for the direct structural elucidation of separated components from a complex mixture. For in situ reaction monitoring, techniques like Raman spectroscopy or near-infrared (NIR) spectroscopy coupled with fiber-optic probes can be inserted directly into a reaction vessel. This provides real-time data on the consumption of reactants and the formation of products and intermediates, allowing for precise control over the manufacturing process of G12Si-5 (formic).

Applications of G12si 5 in Chemical Research and Beyond Non Clinical

G12Si-5 as a Chemical Probe for Investigating Protein Function and Cellular Processes

G12Si-5 has been identified as a potent, selective, and reversible covalent inhibitor of the K-Ras(G12S) mutant protein. medchemexpress.com K-Ras is a member of the Ras family of small GTPases, which are critical signaling hubs that regulate cell growth, differentiation, and survival. medchemexpress.comnih.gov Mutations in the KRAS gene are among the most common in human cancers, with the G12S mutation (where glycine (B1666218) at position 12 is replaced by serine) being an oncogenic driver. medchemexpress.comresearchgate.net

G12Si-5 functions as a chemical probe by specifically targeting and acylating the mutant serine residue in K-Ras(G12S). researchgate.netnih.gov This covalent modification occurs within a region known as the switch-II pocket (S-IIP). medchemexpress.comtargetmol.com By binding to this pocket, G12Si-5 locks the K-Ras(G12S) protein in an inactive state, thereby suppressing its downstream oncogenic signaling. medchemexpress.comprobechem.com This high specificity allows researchers to isolate and study the precise functions and pathways governed by the K-Ras(G12S) mutant, without significantly perturbing wild-type K-Ras or other common mutants like G12C or G12D. medchemexpress.comnih.govprobechem.com

A key research application is the investigation of the MAPK (mitogen-activated protein kinase) pathway. The activity of this pathway can be monitored by measuring the phosphorylation levels of effector proteins like ERK. nih.govmdpi.com Studies have shown that treatment of K-Ras(G12S)-mutant cells with G12Si-5 leads to a dose-dependent reduction in the levels of phosphorylated ERK (phospho-ERK). medchemexpress.comprobechem.comresearchgate.net For example, in A549 cells, which have a homozygous KRAS p.G12S mutation, G12Si-5 treatment results in an almost complete loss of Ras-GTP (the active form of Ras) and a corresponding inhibition of phospho-ERK. medchemexpress.comresearchgate.net This demonstrates its utility in dissecting the signaling cascade and confirming the reliance of these cells on the mutant K-Ras protein for survival and proliferation.

The inhibitory effects of G12Si-5 on various cell lines have been quantified, showcasing its potency and selectivity.

| Cell Line | KRAS Mutation Status | G12Si-5 Activity (IC50) | Effect | Reference |

|---|---|---|---|---|

| Ba/F3:K-Ras(G12S) | G12S (Transduced) | 2.4 µM | Preferentially inhibits growth | probechem.comdcchemicals.com |

| A549 | G12S (Homozygous) | 3.0 µM | Inhibits Ras signaling (phospho-ERK) | probechem.com |

| KMS20 | G12S (Homozygous) | 7.5 µM | Inhibits growth | probechem.com |

| SW1990 | G12D (Homozygous) | No significant activity | Does not perturb signaling | medchemexpress.comnih.govprobechem.com |

| A375 | Wild-Type | No significant activity | Does not perturb signaling | medchemexpress.comnih.govprobechem.com |

Development of G12Si-5 as a Scaffold for Novel Chemical Biology Tools

The discovery of G12Si-5's mechanism has provided a valuable scaffold for creating new chemical biology tools. nih.gov The core of its functionality lies in its strained β-lactone electrophile. researchgate.netnih.gov This chemical group is uniquely capable of reacting with the hydroxyl group of the serine residue in the K-Ras(G12S) mutant. researchgate.net Targeting a serine residue is chemically challenging due to its weak nucleophilicity compared to residues like cysteine, making the G12Si-5 scaffold a significant advancement for designing covalent inhibitors for a new class of targets. nih.gov

Leveraging this scaffold, researchers have developed analogues to further probe cellular biology. A notable example is the creation of "Probe 6," an analogue of G12Si-5 that incorporates a terminal alkyne group. nih.gov This alkyne functions as a bioorthogonal handle, meaning it is chemically inert within a biological system but can be specifically reacted with a partner molecule. This allows for the use of click chemistry, a powerful technique for molecular labeling. nih.gov

In experiments, cells treated with Probe 6 can then be exposed to a fluorescent tag (like a tetramethylrhodamine (B1193902) (TAMRA) azide), which clicks onto the alkyne handle. nih.gov This process covalently attaches a fluorescent label to any protein that has been modified by the probe. The labeled proteins can then be visualized using in-gel fluorescence or identified and quantified using advanced mass spectrometry techniques. nih.gov This approach has been used to confirm that G12Si-5 and its analogues covalently modify K-Ras(G12S) within the complex environment of the cell, validating it as the primary target. nih.gov This demonstrates the power of the G12Si-5 scaffold for target engagement studies and for discovering potential off-target interactions. sigmaaldrich.com

Exploration of G12Si-5 Analogues in Materials Science or Catalysis

Based on available scientific literature, there are no current documented applications of G12Si-5 or its direct analogues in the fields of materials science or catalysis. The research focus for this compound and its derivatives has been exclusively on its biological activity as a selective inhibitor of K-Ras(G12S). medchemexpress.comnih.govprobechem.comdcchemicals.com The "Si" in the compound's name appears to be part of a laboratory naming convention, likely referring to "Serine inhibitor," and does not indicate the presence of silicon. Therefore, its properties are not related to those of organosilicon compounds, which are often explored in materials science for their unique thermal and mechanical stability. Similarly, while catalysis involves the acceleration of chemical reactions, the known function of G12Si-5 is to bind and inhibit a protein, not to act as a catalyst itself. wikipedia.org

G12Si-5 in Supramolecular Assembly and Host-Guest Interactions

The mechanism of action of G12Si-5 is defined by the formation of a stable, covalent bond with the serine 12 residue of the K-Ras(G12S) mutant protein. researchgate.nettargetmol.com This interaction is highly specific and effectively irreversible under biological conditions. Supramolecular assembly and host-guest interactions, in contrast, are driven by non-covalent forces such as hydrogen bonds, π-π stacking, and electrostatic interactions. rsc.orgnso-journal.orgnih.gov There is no evidence in the current body of research to suggest that G12Si-5 participates in or has been designed for applications involving supramolecular chemistry or host-guest systems. Its utility is derived from its targeted covalent chemistry rather than non-covalent, reversible binding phenomena. nih.gov

Role and Implications of Formic Acid in the Context of G12si 5 Research

Formic Acid as a Solvent or Co-solvent in G12Si-5 Synthetic and Analytical Procedures

In the synthesis of G12Si-5, formic acid is utilized during the purification process. Specifically, after the reaction of its precursors, the mixture is diluted with a solution of acetonitrile (B52724) and water containing 5% formic acid before being loaded onto a reverse-phase C18 column for purification. windows.net The final product, G12Si-5, is obtained as a formate (B1220265) salt after lyophilization. windows.net

For analytical purposes, particularly liquid chromatography-mass spectrometry (LC-MS), formic acid is a common additive to the mobile phase. In the analysis of G12Si-5 and related compounds, a linear gradient of acetonitrile in water with 0.1% formic acid is often employed as the mobile phase. windows.net This acidic mobile phase helps to protonate the analyte molecules, which can improve chromatographic peak shape and enhance ionization efficiency for mass spectrometry detection. theanalyticalscientist.com For instance, in the LC-MS analysis to monitor the reaction progress of G12Si-5 synthesis, a mobile phase of 5–95% acetonitrile/water with 0.1% formic acid is used. windows.net

Utilization of Formic Acid in Sample Preparation for Advanced Spectroscopic and Separation Techniques (e.g., LC-MS/MS)

Formic acid is crucial in preparing biological samples for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), a key technique for studying the interaction of G12Si-5 with proteins like K-Ras(G12S). nih.gov In proteomics studies to identify the cellular targets of G12Si-5, cell lysates are treated and the resulting peptide-containing residue is resuspended in a solution of 5% acetonitrile/water with 0.1% formic acid. ucsf.eduresearchgate.net This acidified solution is then loaded onto a column for solid-phase extraction (SPE), where the column is washed with 0.1% formic acid to remove interfering substances before eluting the peptides with a higher concentration of acetonitrile containing 0.1% formic acid. ucsf.eduresearchgate.net

The addition of formic acid serves multiple purposes in this context:

Acidification: It helps to acidify the sample, which can improve the stability of the peptides and enhance their retention on reversed-phase columns. japsonline.com

Ionization Enhancement: In electrospray ionization (ESI)-MS, the acidic environment promotes the formation of positively charged ions, leading to better sensitivity. theanalyticalscientist.comjapsonline.com

Chromatographic Performance: It improves the peak shape of the separated peptides, leading to better resolution and more accurate quantification. theanalyticalscientist.comnih.gov

The general workflow for sample preparation involving formic acid for LC-MS/MS analysis is outlined in the table below.

| Step | Procedure | Purpose |

| 1. Sample Resuspension | The peptide sample is resuspended in a solution typically containing 5% acetonitrile and 0.1% formic acid in water. ucsf.eduresearchgate.net | To dissolve the peptides in a solvent compatible with the subsequent SPE step and to initiate acidification. |

| 2. Solid-Phase Extraction (SPE) Loading | The resuspended sample is loaded onto an SPE column (e.g., Waters Oasis HLB). ucsf.eduresearchgate.net | To bind the peptides to the sorbent while salts and other impurities pass through. |

| 3. SPE Washing | The column is washed with a solution of 0.1% formic acid in water. ucsf.eduresearchgate.net | To remove any remaining salts and hydrophilic impurities without eluting the peptides of interest. |

| 4. SPE Elution | The peptides are eluted from the column using a solution with a higher organic content, such as 70% acetonitrile in water with 0.1% formic acid. ucsf.eduresearchgate.net | To release the bound peptides from the sorbent for subsequent LC-MS/MS analysis. |

| 5. LC-MS/MS Analysis | The eluted peptides are analyzed by LC-MS/MS using a mobile phase containing 0.1% formic acid. nih.gov | To separate the peptides and identify and quantify the proteins they originated from. |

Investigation of Formate-Mediated Chemical Transformations or Equilibria Relevant to G12Si-5 Chemistry

While direct studies on formate-mediated chemical transformations of G12Si-5 are not extensively detailed in the provided search results, the synthesis of G12Si-5 results in a formate salt. windows.net This indicates an acid-base reaction where the basic sites on the G12Si-5 molecule are protonated by formic acid. The presence of the formate counter-ion could potentially influence the compound's solubility, stability, and pharmacokinetic properties. The equilibrium between the free base form of G12Si-5 and its formate salt will be dependent on the pH of the environment.

In broader contexts of catalysis, the interaction of formic acid with metal complexes can lead to the formation of formate species that are key intermediates in catalytic cycles. researchgate.netresearchgate.net For instance, in iridium-catalyzed formic acid dehydrogenation, formate complexes are proposed as intermediates. researchgate.net While not directly related to G12Si-5, this highlights the potential for formate to participate in chemical equilibria and transformations.

Dehydrogenation of Formic Acid in Catalytic Systems Related to G12Si-5 (if applicable to silicon/formic acid interactions)

Formic acid is a promising liquid organic hydrogen carrier (LOHC) because it can be catalytically decomposed to produce hydrogen and carbon dioxide. aip.orgmdpi.comencyclopedia.pub This dehydrogenation reaction is of significant interest for hydrogen storage and energy applications. aip.orgencyclopedia.pub

While the research on G12Si-5 does not directly involve the dehydrogenation of formic acid, the study of catalytic systems for this reaction is a vibrant field. These catalysts are often based on noble metals like palladium, ruthenium, and iridium, as well as non-precious metals like iron. aip.orgmdpi.comacs.orgrsc.orgrsc.org The mechanism of formic acid dehydrogenation on these catalysts can be complex, often involving bifunctional pathways where both the metal center and the ligand participate in the reaction. researchgate.netacs.org

There is no direct evidence in the provided search results to suggest that G12Si-5 or related silicon-containing compounds are used as catalysts for formic acid dehydrogenation. The primary connection is the use of formic acid in the synthesis and analysis of G12Si-5. However, the broader field of catalysis, including formic acid dehydrogenation, provides context for the chemical properties and potential reactivity of formic acid and formate species. researchgate.netacs.org

Future Research Directions and Unresolved Challenges for G12si 5

Exploration of Novel and More Efficient Synthetic Pathways for G12Si-5

The current synthetic routes for G12Si-5 and its analogs, while effective in providing material for initial studies, present opportunities for significant improvement in terms of efficiency, scalability, and cost-effectiveness. Future research in this area will be crucial for producing sufficient quantities of G12Si-5 for extensive preclinical and potential clinical investigations.

Key areas for exploration include:

Novel Reagents and Catalysts: Investigating the use of more efficient and selective reagents and catalysts for the key bond-forming reactions could lead to higher yields, reduced reaction times, and milder reaction conditions. For instance, exploring alternative methods for the construction of the core heterocyclic systems could prove beneficial.

Flow Chemistry: The application of continuous flow chemistry could offer significant advantages for the synthesis of G12Si-5. Flow reactors can provide precise control over reaction parameters, leading to improved reproducibility, safety, and scalability.

| Synthetic Challenge | Potential Improvement Strategy | Expected Outcome |

| Multi-step linear synthesis | Convergent synthesis | Increased overall yield, simplified purification |

| Low-yielding steps | Development of novel catalysts and reagents | Higher reaction efficiency, milder conditions |

| Batch production limitations | Implementation of flow chemistry | Improved scalability, reproducibility, and safety |

Deeper Mechanistic Understanding of G12Si-5's Molecular Interactions and Selectivity

While initial studies have elucidated the fundamental mechanism of G12Si-5's covalent interaction with the serine-12 residue of KRAS G12S, a more profound understanding of the molecular intricacies governing its binding and selectivity is paramount for the design of more potent and specific inhibitors. mdpi.com

Future research should focus on:

High-Resolution Structural Studies: Obtaining high-resolution co-crystal structures of G12Si-5 bound to KRAS G12S in both its GDP- and GTP-bound states will provide invaluable insights into the precise binding mode and the key interactions that drive its affinity and selectivity.

Computational Modeling: Advanced computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM) calculations, can be employed to model the reaction mechanism of the covalent bond formation and to predict the binding affinities of novel G12Si-5 analogs.

Biophysical Characterization: Utilizing a suite of biophysical techniques, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and mass spectrometry, will allow for a comprehensive characterization of the binding kinetics and thermodynamics of G12Si-5 and its analogs with KRAS G12S and other related proteins.

| Research Area | Technique/Approach | Key Information to be Gained |

| Structural Biology | X-ray crystallography, Cryo-EM | Precise binding mode, key intermolecular interactions |

| Computational Chemistry | Molecular dynamics, QM/MM | Reaction mechanism, prediction of binding affinities |

| Biophysics | SPR, ITC, Mass Spectrometry | Binding kinetics (kon, koff), thermodynamics (ΔH, ΔS) |

Development of Next-Generation Chemical Probes and Tools Based on G12Si-5 Scaffold

The G12Si-5 scaffold serves as an excellent starting point for the development of a new generation of chemical probes and tools to further investigate the biology of KRAS G12S and to explore novel therapeutic strategies.

Future directions include:

Photoaffinity Probes: The development of photoaffinity-labeled derivatives of G12Si-5 will enable the identification of its direct binding partners within the complex cellular environment, providing a more comprehensive understanding of its on-target and potential off-target interactions.

Fluorescent Probes: Synthesizing fluorescently tagged versions of G12Si-5 will allow for the visualization of its subcellular localization and trafficking in real-time using advanced microscopy techniques. This can provide insights into its mechanism of action at the cellular level.

Bifunctional Molecules: The G12Si-5 scaffold can be incorporated into bifunctional molecules, such as proteolysis-targeting chimeras (PROTACs), to induce the targeted degradation of the KRAS G12S protein. This represents a novel and potentially more durable therapeutic strategy compared to simple inhibition. mdpi.com

| Probe/Tool Type | Key Feature | Application |

| Photoaffinity Probe | Photoreactive group | Identification of direct binding partners in cells |

| Fluorescent Probe | Fluorophore tag | Visualization of subcellular localization and dynamics |

| PROTAC | E3 ligase recruiting moiety | Targeted degradation of KRAS G12S protein |

Addressing Challenges in Specificity and Off-Target Interactions at the Molecular Level

A critical challenge in the development of any covalent inhibitor is ensuring its specificity for the intended target and minimizing off-target interactions that could lead to toxicity. While G12Si-5 has shown promising selectivity for KRAS G12S over the wild-type protein, a thorough investigation of its broader off-target profile is essential. mdpi.com

Key challenges and future research directions include:

Proteome-Wide Off-Target Profiling: Utilizing advanced chemoproteomic platforms to comprehensively profile the off-target interactions of G12Si-5 across the entire proteome will be crucial for identifying any potential liabilities.

Structural Basis of Off-Target Interactions: Should any significant off-target interactions be identified, determining the structural basis of these interactions through crystallographic or computational studies will be necessary to guide the rational design of more selective inhibitors.

Structure-Activity Relationship (SAR) Studies for Selectivity: A systematic SAR study focused on modifying the non-covalent binding elements of the G12Si-5 scaffold can be undertaken to enhance its selectivity for KRAS G12S while minimizing interactions with identified off-targets.

| Challenge | Research Approach | Goal |

| Potential for off-target covalent modification | Chemoproteomic profiling | Comprehensive identification of off-target proteins |

| Understanding the molecular basis of off-target binding | Structural biology and computational modeling | Rational design of more selective analogs |

| Improving the selectivity of the G12Si-5 scaffold | Systematic Structure-Activity Relationship (SAR) studies | Optimization of the inhibitor for enhanced target specificity |

Q & A

Q. What is the molecular mechanism of G12Si-5 in selectively targeting KRAS-G12S mutants?

G12Si-5 forms covalent adducts with the KRAS-G12S protein at the Switch I region, specifically interacting with Ser12, Lys16, and Arg68 residues. This inhibits downstream signaling (e.g., reduced phosphorylated ERK levels) while sparing wild-type KRAS and other mutants (G12C, G12D). Structural validation via crystallography and gel-shift assays confirms binding specificity .

Q. How can researchers validate the selectivity of G12Si-5 across KRAS variants experimentally?

Use cell lines with defined KRAS mutations (e.g., G12S, G12C, G12D, wild-type). Measure IC50 values in proliferation assays and quantify covalent adduct formation via Western blotting. For example, G12Si-5 shows a 5.2-fold selectivity (IC50 = 2.4 µM for G12S vs. 12.5 µM for wild-type) in Ba/F3 cells, unlike non-selective inhibitors like adagrasib .

Q. What controls are essential when assessing G12Si-5's biochemical activity?

Include:

- Wild-type and isogenic mutant cell pairs to isolate mutation-specific effects.

- Vehicle controls (e.g., DMSO) to normalize compound effects.

- Reference compounds (e.g., adagrasib) for assay validation.

- Technical and biological replicates (n ≥ 3) to ensure reproducibility .

Advanced Research Questions

Q. How should researchers resolve contradictory data in G12Si-5's inhibitory potency across experimental replicates?

Apply orthogonal assays:

- Biochemical: Surface plasmon resonance (SPR) for binding kinetics.

- Cellular: CRISPR-engineered isogenic lines to minimize genetic variability.

- Statistical: Mixed-effects models to account for inter-experiment variability and Benjamini-Hochberg correction for multiple comparisons .

Q. What methodological optimizations improve dose-response studies for G12Si-5?

Q. How can structural ambiguities in G12Si-5's binding mode be addressed?

Perform:

- Molecular dynamics simulations (≥100 ns trajectories) to assess pose stability.

- Mutagenesis studies (e.g., K16A/R68A mutants) to validate residue-specific interactions.

- Multi-crystal form analysis to confirm conserved electron density patterns .

Q. What strategies mitigate confounding variables in cellular efficacy studies?

- Use synchronized cell cycles (via serum starvation/release) to reduce proliferation-rate biases.

- Normalize results to viability markers (e.g., ATP content).

- Employ proteome-wide activity profiling to identify off-target effects .

Methodological Frameworks

How to formulate FINER-compliant research questions for G12Si-5's off-target profiling?

Apply FINER criteria:

- Feasible: Use thermal proteome profiling (TPP) to assess target engagement.

- Novel: Focus on understudied KRAS-G12S mutants.

- Ethical: Adhere to IACUC guidelines for in vivo models.

- Example: "Does G12Si-5 inhibit non-target kinases at therapeutic concentrations in PDAC models?" .

Q. What statistical approaches are recommended for analyzing multi-omics datasets in G12Si-5 studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.